(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
Overview
Description
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid: is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxymethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with formaldehyde and acetic acid under controlled conditions to introduce the hydroxymethyl and acetic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Carboxy-pyrrolidin-1-yl)-acetic acid.
Reduction: Formation of (3-Methyl-pyrrolidin-1-yl)-acetic acid.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on cellular processes. It serves as a model compound for investigating the biological activity of similar structures .
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s overall reactivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Transporters: The compound may affect the function of transport proteins, altering the movement of molecules across cell membranes.
Comparison with Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a similar pyrrolidine ring but with different substituents, leading to distinct chemical properties.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Another pyrrolidine derivative with unique structural features.
Uniqueness: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is unique due to its combination of a hydroxymethyl group and an acetic acid moiety. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFBEHMAAMNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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